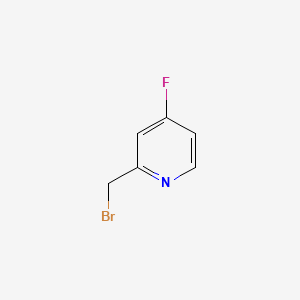

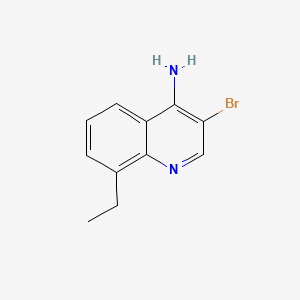

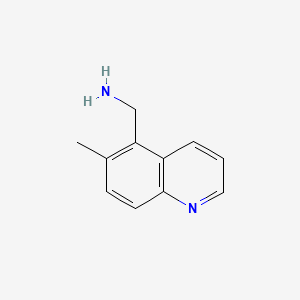

![molecular formula C12H20N2O4 B567449 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1363380-56-6](/img/structure/B567449.png)

6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid

Übersicht

Beschreibung

6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid is a sterically constrained amino acid . It is an analogue of natural compounds (ornitine and GABA) which play important roles in biological processes . The compound has a molecular weight of 212.29 and a molecular formula of C11H20N2O2 .

Synthesis Analysis

The synthesis of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . The reaction mixture is stirred overnight at ambient temperature .Molecular Structure Analysis

The molecular structure of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid is represented by the formula C11H20N2O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid include the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 212.29 and a molecular formula of C11H20N2O2 .Wissenschaftliche Forschungsanwendungen

Use in Synthesis of Sterically Constrained Amino Acids

- Scientific Field : Organic Chemistry, Biochemistry, Drug Design .

- Application Summary : “6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid” is used in the synthesis of sterically constrained amino acids . These amino acids, which possess a sterically constrained molecular framework, are of great interest to chemists and biologists .

- Methods of Application : The synthesis of “6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid” involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .

- Results/Outcomes : The synthesis resulted in the addition of two novel amino acids to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design .

Use as Structural Surrogates of 4-Substituted Piperidines

- Scientific Field : Medicinal Chemistry, Drug Design .

- Application Summary : The 2-azaspiro[3.3]heptane scaffold, which includes “6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid”, has been suggested as an entry to structural surrogates of 4-substituted piperidines . These are important building blocks for drug design .

- Methods of Application : The synthesis of these structural surrogates involves the use of the 2-azaspiro[3.3]heptane scaffold, which can be manipulated to mimic the structure and function of 4-substituted piperidines .

- Results/Outcomes : The use of this compound as a structural surrogate has expanded the toolkit of medicinal chemists, allowing for the design of more diverse and potentially effective drugs .

Use as Ornitine and GABA Analogues

- Scientific Field : Biochemistry, Neurobiology .

- Application Summary : “6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid” has been synthesized as an analogue of ornitine and GABA . Ornitine is a non-proteinogenic amino acid that plays a role in the urea cycle, and GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the mammalian central nervous system .

- Methods of Application : The synthesis of these analogues involves the use of the 2-azaspiro[3.3]heptane scaffold, which can be manipulated to mimic the structure and function of ornitine and GABA .

- Results/Outcomes : The synthesis of these analogues has expanded the toolkit of biochemists and neurobiologists, allowing for the design of more diverse and potentially effective biochemical studies .

Safety And Hazards

Zukünftige Richtungen

The synthesized compounds, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, and 2-azaspiro[3.3]heptane-6-carboxylic acid are analogues of the natural compounds (ornitine and GABA, respectively) which play important roles in biological processes. Therefore, they can be advantageously used in medicinal chemistry and drug design .

Eigenschaften

IUPAC Name |

6-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-10(2,3)18-9(17)14-6-11(7-14)4-12(13,5-11)8(15)16/h4-7,13H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQSXDJGTIHNNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801130165 | |

| Record name | 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid | |

CAS RN |

1363380-56-6 | |

| Record name | 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

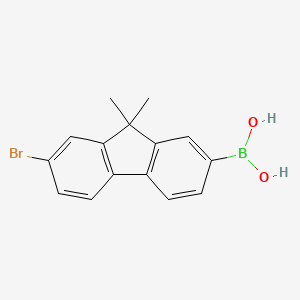

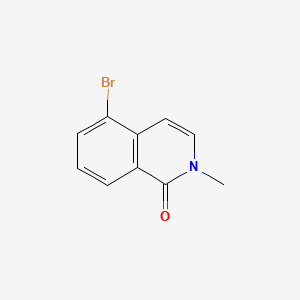

![Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B567370.png)

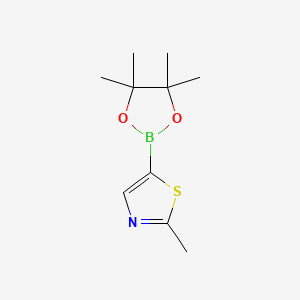

![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567379.png)